2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a chlorobenzyl group, and a hydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base.
Formation of Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the intermediate compound with hydrazine hydrate.
Final Coupling Reaction: The final step involves coupling the intermediate with 2-hydroxyacetophenone under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, resulting in amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
Preliminary studies suggest that the compound may have therapeutic potential, including antimicrobial and anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide analogs: Compounds with similar benzimidazole cores and varying substituents.
Benzimidazole derivatives: Compounds with different functional groups attached to the benzimidazole ring.
Hydrazide derivatives: Compounds with different aryl or alkyl groups attached to the hydrazide moiety.
Uniqueness
The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H21ClN4O2S |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4O2S/c1-16(18-9-3-7-13-22(18)30)27-28-23(31)15-32-24-26-20-11-5-6-12-21(20)29(24)14-17-8-2-4-10-19(17)25/h2-13,30H,14-15H2,1H3,(H,28,31)/b27-16+ |
InChI Key |
HVLZJOHKTMLHNZ-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC=CC=C4O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC=CC=C4O |
Origin of Product |
United States |
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